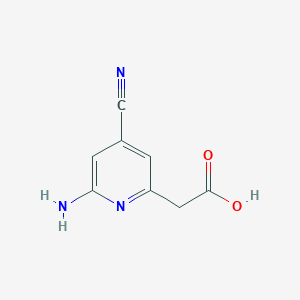

(6-Amino-4-cyanopyridin-2-YL)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H7N3O2 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-(6-amino-4-cyanopyridin-2-yl)acetic acid |

InChI |

InChI=1S/C8H7N3O2/c9-4-5-1-6(3-8(12)13)11-7(10)2-5/h1-2H,3H2,(H2,10,11)(H,12,13) |

InChI-Schlüssel |

BJAKNIOJKGLAFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1CC(=O)O)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitrile Intermediate Formation

A critical step in synthesizing (6-amino-4-cyanopyridin-2-yl)acetic acid involves constructing the pyridine nitrile core. Patent CN111303047A demonstrates the use of 3-aminocrotonitrile in acetic acid to generate 6-amino-2,4-dimethyl-3-pyridine nitrile at 60–90°C. While the target compound lacks methyl groups, this method highlights the feasibility of nitrile incorporation via cyclization in polar aprotic solvents. Adjusting the starting material to 4-cyano-2-aminopyridine derivatives could enable analogous pathways for the desired product.

Acetylation and Hydrolysis

Optimization of Reaction Parameters

Solvent Selection

Polar solvents like acetic acid facilitate cyclization by stabilizing transition states, as evidenced in CN111303047A. Conversely, chlorinated solvents (e.g., methylene chloride) proved effective in US4391979A for controlling exothermic reactions during acyl chloride additions. For the target compound, a mixed solvent system may balance reactivity and solubility.

Temperature and pH Control

Maintaining temperatures below 10°C during exothermic steps prevents side reactions, while post-reaction heating to 60°C accelerates crystallization. Adjusting pH to 8–9 before extraction enhances product isolation, as demonstrated in both patents.

Purification and Stability Considerations

Crystallization Techniques

Suction filtration and wash cycles with pure water or toluene remove unreacted starting materials and salts. Air-drying at 60°C for 24 hours yields high-purity solids (>90%), though the target compound’s sensitivity may necessitate vacuum drying at lower temperatures.

Degradation Mitigation

The carboxylic acid group’s propensity for decarboxylation mandates strict control over solution storage conditions. US4391979A notes that hydrochloride salts exhibit improved stability, suggesting that salt formation could enhance shelf life.

Challenges and Alternative Approaches

Side Reaction Management

Competing pathways, such as the decarboxylation to 2-amino-4-methylpyridine, dominate under acidic or high-temperature conditions. Neutral pH and low temperatures during hydrolysis minimize this issue.

Scalability Constraints

Industrial adoption requires substituting hazardous solvents (e.g., methylene chloride) with greener alternatives. Patent CN111303047A employs toluene for extraction, offering a safer profile at the cost of reduced partition coefficients.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Amino-4-cyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows for condensation with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The amino and cyano groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with (6-Amino-4-cyanopyridin-2-YL)acetic acid include alkyl cyanoacetates, aryl amines, and various bidentate reagents. Reaction conditions can vary, but typical conditions involve heating and the use of solvents such as ethanol or acetic acid .

Major Products Formed

The major products formed from reactions involving (6-Amino-4-cyanopyridin-2-YL)acetic acid include various heterocyclic compounds, such as pyrazoles, imidazoles, and pyridazines .

Wissenschaftliche Forschungsanwendungen

(6-Amino-4-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Wirkmechanismus

The mechanism of action of (6-Amino-4-cyanopyridin-2-YL)acetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, play a crucial role in its reactivity and interactions with other molecules. For example, the nucleophilic addition of the ring nitrogen atom to the cyano group can lead to the formation of various heterocyclic structures .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic properties due to the six-membered ring with two nitrogen atoms, which may alter reactivity compared to pyridine-based compounds .

Physicochemical Properties

While direct data for the target compound are unavailable, trends can be inferred:

- Lipophilicity: The cyano group likely increases logP compared to carboxylic acid analogs (e.g., 6-Amino-3-pyridinecarboxylic acid), improving membrane permeability but reducing aqueous solubility.

- Acidity: The acetic acid moiety (pKa ~2.5–3.0) and amino group (pKa ~4.5–5.5) suggest pH-dependent solubility, whereas the cyano group is non-ionizable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-amino-4-cyanopyridin-2-yl)acetic acid, and how can reaction conditions be standardized?

- Methodological Answer: The compound can be synthesized via sequential substitution, reduction, and condensation reactions. For example, describes a protocol for structurally similar cyanoacetamide derivatives:

- Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).

- Reduction : Use Fe powder in HCl to reduce the nitro group to an amine.

- Condensation : Employ a condensing agent (e.g., HATU or DCC) to couple the amine with cyanoacetic acid.

- Characterization via HPLC (as in ) and NMR ensures purity .

Q. Which analytical techniques are most reliable for characterizing (6-amino-4-cyanopyridin-2-yl)acetic acid?

- Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) + 0.1% TFA to assess purity ( ).

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress ( ).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = calculated m/z).

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves the pyridine ring protons (δ 7.5–8.5 ppm) and acetic acid moiety (δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of (6-amino-4-cyanopyridin-2-yl)acetic acid in nucleophilic substitutions?

- Methodological Answer: The cyano group enhances electrophilicity at the pyridine C4 position, facilitating nucleophilic attacks (e.g., aminations). Computational studies (DFT, as in ) can model charge distribution. For example:

- DFT Parameters : B3LYP/6-31G(d) basis set to calculate Fukui indices and electrostatic potential surfaces.

- Experimental validation via kinetic studies (varying nucleophiles like amines or thiols) under controlled pH ( ) .

Q. How can contradictory data on the stability of (6-amino-4-cyanopyridin-2-yl)acetic acid under acidic conditions be resolved?

- Methodological Answer: Contradictions may arise from differences in solvent systems or impurities. Systematic stability studies should:

- Control Variables : Test hydrolysis rates in HCl (0.1–1 M) at 25–50°C using HPLC to quantify degradation products.

- pH Profiling : Compare stability in buffered solutions (pH 2–7) to identify degradation thresholds (similar to ’s acetic acid titration).

- Impurity Screening : Use LC-MS to detect trace intermediates (e.g., de-cyanated byproducts) that accelerate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.